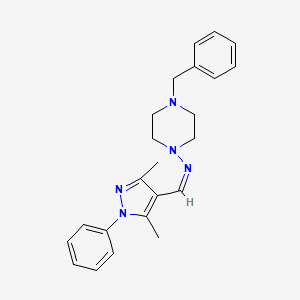
(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety linked to a pyrazole ring through a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzylation of Piperazine: Piperazine is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzylpiperazine is then coupled with the pyrazole derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage through the reaction of the coupled product with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperazine: A simpler derivative with similar structural features.
1-Phenyl-3,5-dimethylpyrazole: Shares the pyrazole ring structure.
Methanimine Derivatives: Compounds with similar methanimine linkages.
Uniqueness
(E)-N-(4-Benzylpiperazin-1-Yl)-1-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)methanimine is unique due to its combination of a benzylpiperazine moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
304909-07-7 |
|---|---|
Molecular Formula |
C23H27N5 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine |
InChI |
InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17- |
InChI Key |
FOORCIAZMIWALX-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
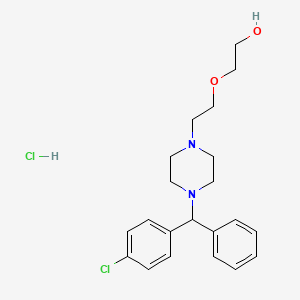
![disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761777.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide](/img/structure/B10761783.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
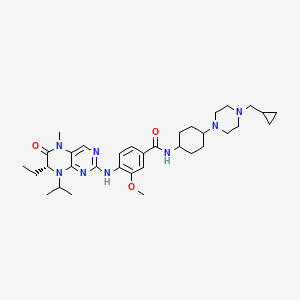
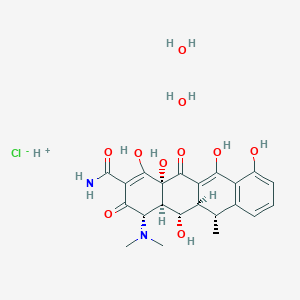
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
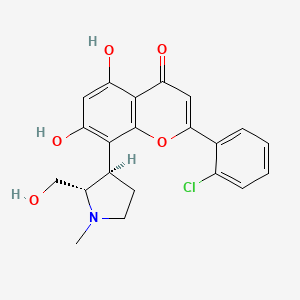
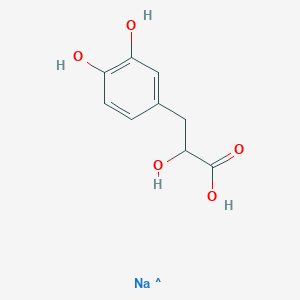
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
